Hexadecyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to pale yellow liquid with a molecular weight of 318.92 g/mol . This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Hexadecyl chloroacetate can be synthesized through the esterification of chloroacetic acid with hexadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .
In industrial production, the process may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Hexadecyl chloroacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Surfactants: Due to its amphiphilic nature, this compound is used in the formulation of surfactants and emulsifiers.
Biological Studies: It is employed in biochemical research to study enzyme-substrate interactions and as a reagent in the modification of biomolecules.
Mechanism of Action
The mechanism of action of hexadecyl chloroacetate involves its ability to act as an acylating agent. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding esters, amides, or thioesters. This reactivity is due to the presence of the chloro group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
Hexadecyl chloroacetate can be compared with other chloroacetate esters such as ethyl chloroacetate and methyl chloroacetate. While all these compounds share similar reactivity due to the presence of the chloroacetate group, this compound is unique due to its long alkyl chain, which imparts different physical properties and applications .
Similar Compounds
- Ethyl chloroacetate
- Methyl chloroacetate
- Butyl chloroacetate
These compounds differ primarily in the length of their alkyl chains, which affects their solubility, boiling points, and applications .
Properties
CAS No. |
52132-58-8 |
---|---|
Molecular Formula |
C18H35ClO2 |
Molecular Weight |
318.9 g/mol |
IUPAC Name |
hexadecyl 2-chloroacetate |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17-19/h2-17H2,1H3 |
InChI Key |
XQHTWCIWGQDGOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.